molecular formula C22H39NO4 B1238672 PGF2alpha dimethyl amide CAS No. 67508-08-1

PGF2alpha dimethyl amide

Cat. No.: B1238672
CAS No.: 67508-08-1
M. Wt: 381.5 g/mol
InChI Key: QGAWKBHDDFBNMX-GWSKAPOCSA-N
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Description

Prostaglandin F2.alpha. dimethyl amide is a synthetic derivative of prostaglandin F2.alpha., a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Prostaglandin F2.alpha. is known for its role in reproductive physiology, including the induction of labor and regulation of the menstrual cycle. The dimethyl amide derivative is of interest due to its potential therapeutic applications and unique chemical properties.

Scientific Research Applications

Prostaglandin F2.alpha. dimethyl amide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F2.alpha. dimethyl amide typically involves the modification of prostaglandin F2.alpha. through amide formation. One common method includes the reaction of prostaglandin F2.alpha. with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dimethyl amide derivative .

Industrial Production Methods: Industrial production of prostaglandin F2.alpha. dimethyl amide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2.alpha. dimethyl amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

Prostaglandin F2.alpha. dimethyl amide exerts its effects by binding to the prostaglandin F2.alpha. receptor (FP receptor). This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound is known to influence smooth muscle contraction, luteolysis, and inflammation . The molecular targets include G protein-coupled receptors (GPCRs) and downstream effectors such as cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC).

Comparison with Similar Compounds

    Prostaglandin E2: Another prostaglandin with distinct physiological roles, including vasodilation and inflammation.

    Prostaglandin D2: Involved in allergic reactions and sleep regulation.

    Prostaglandin I2: Known for its vasodilatory and anti-platelet aggregation effects.

    Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

Uniqueness: Prostaglandin F2.alpha. dimethyl amide is unique due to its specific receptor interactions and the resulting physiological effects. Unlike other prostaglandins, it has a pronounced role in reproductive health and smooth muscle contraction, making it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

67508-08-1

Molecular Formula

C22H39NO4

Molecular Weight

381.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide

InChI

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1

InChI Key

QGAWKBHDDFBNMX-GWSKAPOCSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O

Synonyms

N-dimethylamide PGF2alpha
PGF2alpha N-dimethylamide
PGF2alpha N-DMA
prostaglandin F2 alpha N-dimethylamide
prostaglandin F2alpha N-dimethylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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